

In-Depth Technical Guide: 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

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Compound of Interest

Compound Name: 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

Cat. No.: B562390

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-4-(4-hydroxyphenyl)piperazine and its deuterated analog, **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8**. It covers key chemical properties, detailed experimental protocols for synthesis and analysis, and insights into its biological significance and potential mechanisms of action.

Core Compound Data

1-Acetyl-4-(4-hydroxyphenyl)piperazine is a derivative of piperazine recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antifungal drug ketoconazole.^{[1][2]} Its deuterated isotopologue, **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8**, serves as a valuable internal standard for analytical and research purposes, particularly in pharmacokinetic and metabolic studies.

Physicochemical Properties

A summary of the key quantitative data for both the standard and deuterated compounds is presented below.

Property	1-Acetyl-4-(4-hydroxyphenyl)piperazine	1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
CAS Number	67914-60-7	1185055-85-9
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	C ₁₂ H ₈ D ₈ N ₂ O ₂
Molecular Weight	220.27 g/mol	228.32 g/mol
Appearance	White to off-white crystalline solid	Not specified, assumed to be a solid
Melting Point	180-185 °C	Not specified
Purity	≥98% (by HPLC)	Not specified

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

The following protocol is based on established chemical synthesis methods.[3]

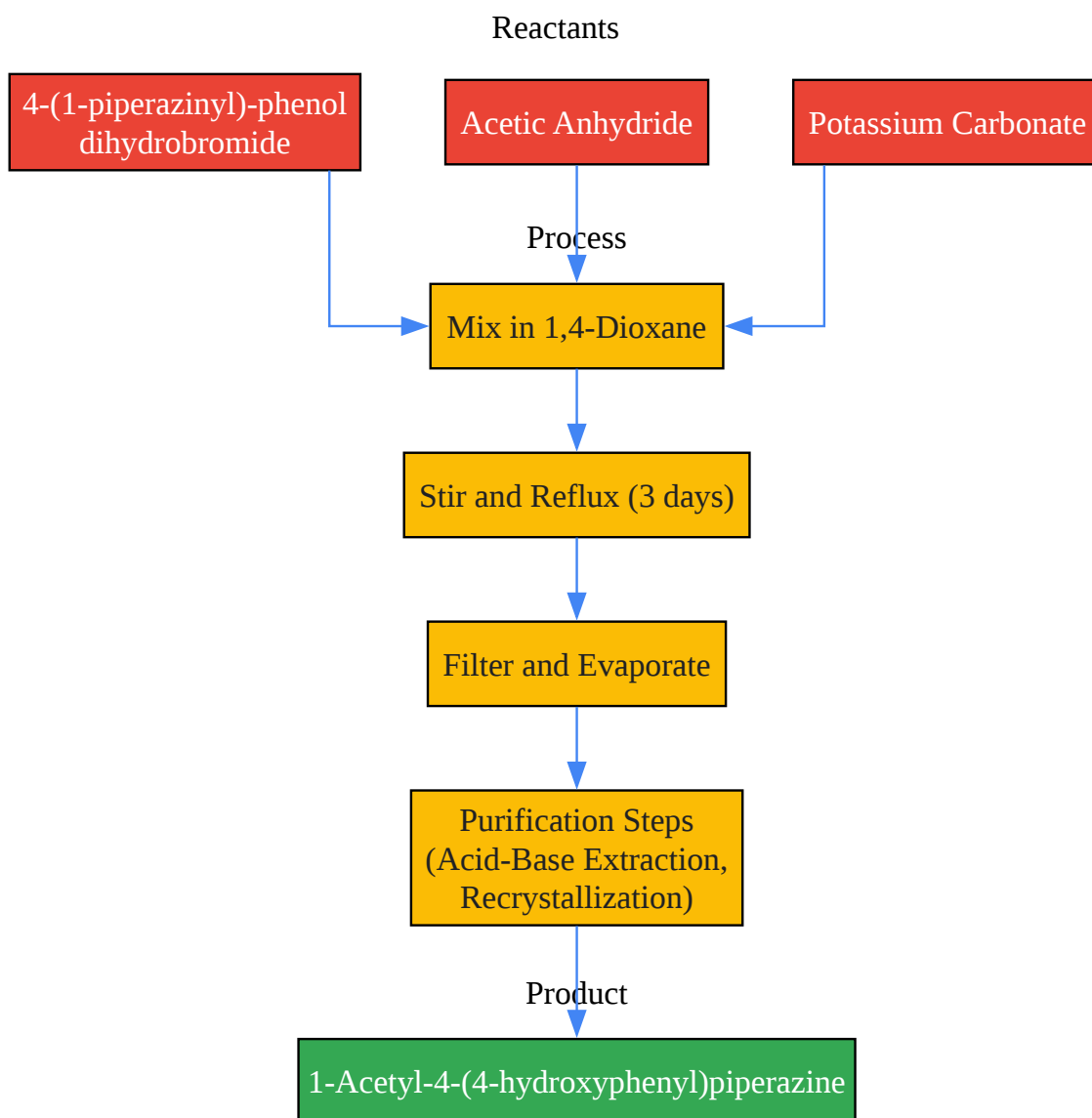
Materials:

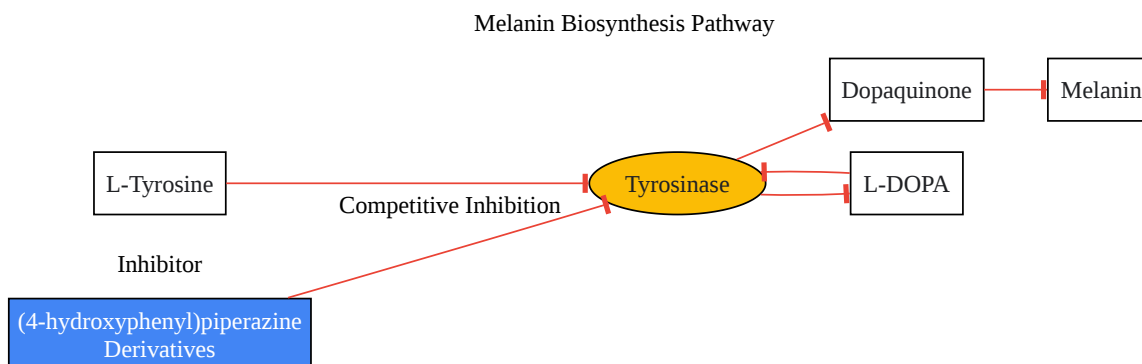
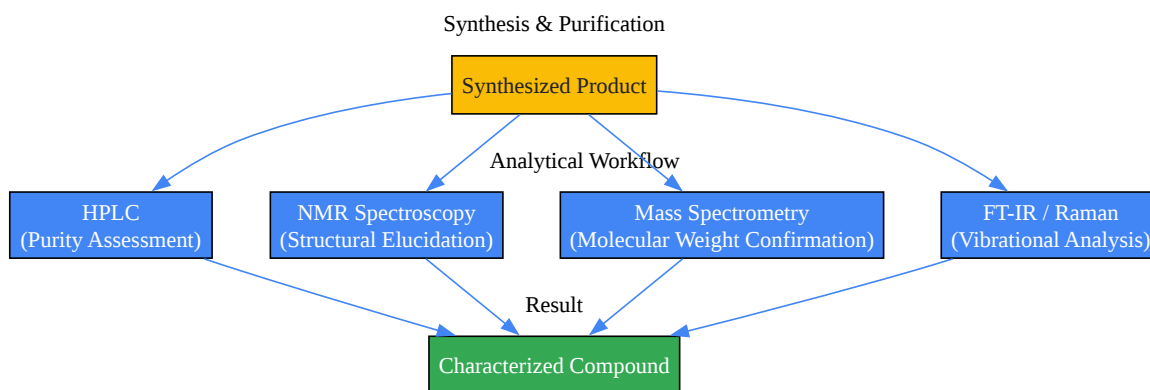
- 4-(1-piperazinyI)-phenol dihydrobromide
- Acetic anhydride
- Potassium carbonate
- 1,4-Dioxane
- Water
- Sodium hydrogen carbonate

- Diluted hydrochloric acid
- Trichloromethane
- Ammonium hydroxide
- Ethanol

Procedure:

- A mixture of 33.8 parts of 4-(1-piperazinyI)-phenol dihydrobromide, 11.2 parts of acetic anhydride, and 42 parts of potassium carbonate is prepared in 300 parts of 1,4-dioxane.
- The mixture is stirred and refluxed for 3 days.
- Following reflux, the reaction mixture is filtered, and the filtrate is evaporated to dryness.
- The solid residue is stirred in water, and sodium hydrogen carbonate is added. This mixture is stirred for 30 minutes.
- The precipitated product is filtered off and then dissolved in a diluted hydrochloric acid solution.
- The acidic aqueous solution is extracted with trichloromethane.
- The aqueous phase is separated and neutralized with ammonium hydroxide.
- The resulting product is filtered off and recrystallized from ethanol to yield pure 1-acetyl-4-(4-hydroxyphenyl)piperazine.[3]





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References

- 1. 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | Benchchem [benchchem.com]
- 2. 1-Acetyl-4-(4-hydroxyphenyl)piperazine - SRIRAMCHEM [sriramchem.com]
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